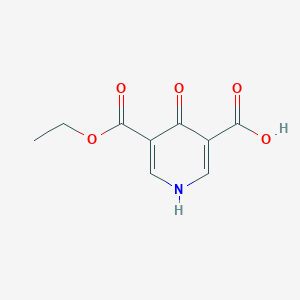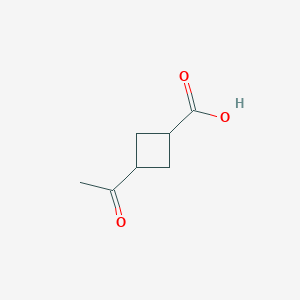
3-Acetylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an acetyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Acetylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutane Derivatives: One common method involves the oxidation of cyclobutane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Grignard Reagents: Another method involves the reaction of cyclobutanone with a Grignard reagent followed by oxidation to introduce the carboxylic acid group.
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic catalysts can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
3-Acetylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Acetylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylcyclopentane-1-carboxylic acid: Contains a five-membered ring, which alters its chemical properties and reactivity.
Uniqueness
3-Acetylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which introduces ring strain and influences its reactivity and stability. This structural feature makes it a valuable compound for studying ring strain effects and for use in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3-acetylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-2-6(3-5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10) |
Clave InChI |
WKHMFULPTGOAHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


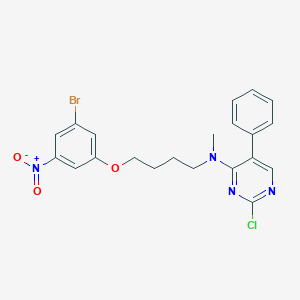
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
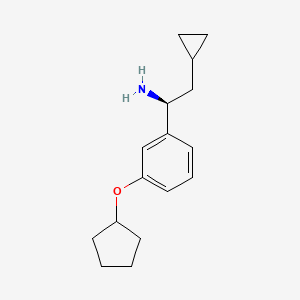

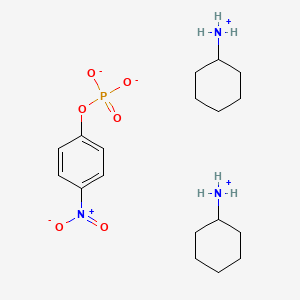
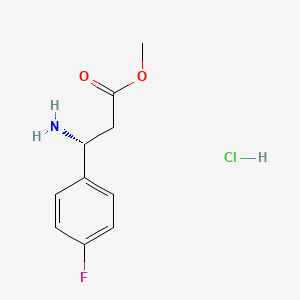
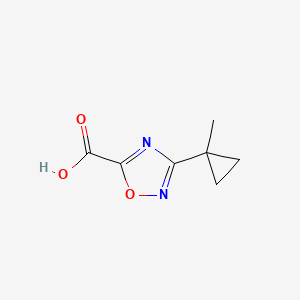
![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
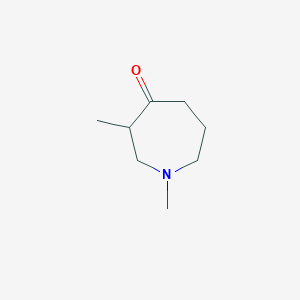
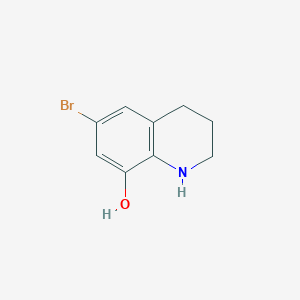
![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
